REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:15])[CH2:13]Cl>ClC1C=CC=C(Cl)C=1>[CH:10]1[C:5]2[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[CH2:13][C:12](=[O:15])[NH:11][C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC(CCl)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
99 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Name
|
ice water
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 hours at 170° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
the precipitate washed with water (250 mL), 2 portions of hexane/dichloromethane 4:1 (25 mL), 2 portions of water (125 mL) and 2 portions of hexane (25 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2NC(CC3=C(C21)C=CC=C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |